molecular formula C17H20O B12591999 (3-Methyl-3-phenoxybutyl)benzene CAS No. 871733-39-0

(3-Methyl-3-phenoxybutyl)benzene

Cat. No.: B12591999
CAS No.: 871733-39-0
M. Wt: 240.34 g/mol
InChI Key: VWADCAPWWBDQMK-UHFFFAOYSA-N
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Description

(3-Methyl-3-phenoxybutyl)benzene is an organic compound with the molecular formula C17H20O It is a derivative of benzene, featuring a phenoxy group and a methyl group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-3-phenoxybutyl)benzene typically involves the reaction of 3-methyl-3-phenoxybutanol with benzene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a strong acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-3-phenoxybutyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the phenoxy group to a phenol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenols or other reduced derivatives.

    Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.

Scientific Research Applications

(3-Methyl-3-phenoxybutyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Methyl-3-phenoxybutyl)benzene involves its interaction with molecular targets through various pathways. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization and modification of the compound.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylbutyl)benzene: Lacks the phenoxy group, resulting in different chemical properties and reactivity.

    Phenoxybenzene: Lacks the methyl and butyl groups, leading to variations in its physical and chemical behavior.

    (3-Phenoxybutyl)benzene: Similar structure but without the methyl group, affecting its overall reactivity and applications.

Uniqueness

(3-Methyl-3-phenoxybutyl)benzene is unique due to the presence of both a phenoxy group and a methyl group on the butyl chain, which imparts distinct chemical properties and potential applications compared to its analogs. This combination of functional groups allows for versatile reactivity and makes it a valuable compound in various fields of research.

Properties

CAS No.

871733-39-0

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

(3-methyl-3-phenoxybutyl)benzene

InChI

InChI=1S/C17H20O/c1-17(2,18-16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3

InChI Key

VWADCAPWWBDQMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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